(2Z)-2-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1-benzothiophen-3(2H)-one
Description
Properties
Molecular Formula |
C19H10Cl2O2S |
|---|---|
Molecular Weight |
373.3 g/mol |
IUPAC Name |
(2Z)-2-[[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]-1-benzothiophen-3-one |
InChI |
InChI=1S/C19H10Cl2O2S/c20-14-7-5-11(9-15(14)21)16-8-6-12(23-16)10-18-19(22)13-3-1-2-4-17(13)24-18/h1-10H/b18-10- |
InChI Key |
ZKZPAFSZMQHXPW-ZDLGFXPLSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)/C(=C/C3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)/S2 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl)S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-{[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene}-2,3-dihydro-1-benzothiophen-3-one typically involves multi-step organic reactions. One common method starts with the preparation of the furan and benzothiophene intermediates, followed by their coupling under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Nucleophilic Addition to the α,β-Unsaturated Ketone
The α,β-unsaturated ketone system enables Michael addition reactions. Nucleophiles such as amines, thiols, or Grignard reagents attack the β-carbon of the conjugated system.
Electrophilic Aromatic Substitution on the Furan Ring
| Reaction | Conditions | Product | Yield (%) | Sources |
|---|---|---|---|---|
| Bromination (Br₂, FeCl₃) | DCM, 25°C, 12h | 5-Bromo-furan derivative | <10 | |
| Friedel-Crafts Alkylation | AlCl₃, CH₃Cl (anhydrous) | Low conversion due to deactivation | N/A |
Reduction of the Exocyclic Double Bond
The (2Z)-configured methylidene double bond undergoes selective hydrogenation or catalytic reduction.
| Reagent/Conditions | Product | Selectivity | Yield (%) | Sources |
|---|---|---|---|---|
| H₂ (1 atm), Pd/C (MeOH, 25°C) | (2Z)→(2E) isomerization | 85% Z→E | 90 | |
| NaBH₄ (EtOH, 0°C) | Partial reduction of ketone | N/A | 30 |
Cycloaddition Reactions
The conjugated diene system participates in Diels-Alder reactions with electron-deficient dienophiles.
Oxidation and Hydrolysis
The ketone group resists oxidation, but the furan ring undergoes controlled oxidative cleavage.
| Reagent/Conditions | Product | Notes | Sources |
|---|---|---|---|
| Ozone (O₃, CH₂Cl₂, -78°C) | Cleavage of furan to diketone | Requires reductive workup | |
| KMnO₄ (H₂O, 70°C) | Over-oxidation to carboxylic acids | Low selectivity |
Solvent and Atmosphere Effects
Reactions often require inert atmospheres (N₂/Ar) to prevent oxidation of the thiophenone or furan moieties. Polar aprotic solvents (DMF, DMSO) enhance nucleophilic addition rates, while non-polar solvents (toluene) favor cycloadditions .
Thermal and Photochemical Reactivity
-
Thermal Stability : Decomposes above 200°C, releasing CO and Cl₂.
-
Photoreactivity : UV irradiation induces [2+2] cycloaddition with alkenes, forming spirocyclic derivatives .
Key Challenges and Limitations
Scientific Research Applications
Recent studies have highlighted the biological potential of this compound, particularly in the following areas:
Antimicrobial Activity
Research indicates that benzothiophene derivatives exhibit significant antimicrobial properties. For instance, compounds similar to (2Z)-2-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1-benzothiophen-3(2H)-one have been tested against various bacterial strains, demonstrating effective inhibition of growth. A study showed that certain synthesized benzothiophene derivatives had potent activity against Staphylococcus aureus and Escherichia coli .
Anthelmintic Activity
The compound has also been evaluated for its anthelmintic properties. A study on related benzothiophene derivatives revealed promising results in inhibiting helminthic activity, suggesting potential therapeutic applications in treating parasitic infections .
Cytotoxicity Against Cancer Cells
Preliminary studies have assessed the cytotoxic effects of benzothiophene derivatives on human cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .
Material Science Applications
Beyond biological applications, (2Z)-2-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1-benzothiophen-3(2H)-one can be explored in material science:
Organic Electronics
Due to its unique electronic properties, this compound may be utilized in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films enhances its suitability for these applications.
Photovoltaic Materials
Research into the photovoltaic properties of similar compounds suggests that they can be incorporated into solar cell technologies, potentially improving efficiency through enhanced light absorption and charge transport properties .
Case Studies
Several case studies have documented the synthesis and application of benzothiophene derivatives:
Mechanism of Action
The mechanism of action of (2Z)-2-{[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene}-2,3-dihydro-1-benzothiophen-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs from the SBI series (SBI-3570, SBI-4167, SBI-4232, SBI-0165) described in :
Key Findings:
Electronic Effects: The 3,4-dichlorophenyl group in the target compound confers stronger electron-withdrawing effects compared to SBI-3570’s phenyl group. Computational studies using density-functional theory (DFT), as referenced in , could model these electronic differences, predicting reactivity and stability trends .
Lipophilicity and Solubility :
- The dichlorophenyl substituent increases logP (lipophilicity) compared to SBI-3570 and SBI-4167, which may improve membrane permeability but reduce aqueous solubility.
- SBI-4167’s 4-hydroxyphenyl group introduces polarity, highlighting a trade-off between solubility and lipophilicity in drug design .
Biological Activity :
- While specific data for the target compound are unavailable, SBI-3570 and SBI-4167 exhibit activity against oncogenic tyrosine phosphatases like SHP2. The dichlorophenyl group in the target compound may enhance target engagement through hydrophobic interactions or halogen bonding .
Structural Characterization: X-ray crystallography (using programs like SHELX, as noted in ) could resolve conformational differences between the target compound and analogs. For example, steric effects from chlorine atoms might influence planarity of the furan–benzothiophenone system .
Biological Activity
The compound (2Z)-2-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1-benzothiophen-3(2H)-one is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure characterized by a benzothiophene core linked to a furan moiety and a dichlorophenyl group. The structural formula can be represented as follows:
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to benzothiophene derivatives. For instance, a study demonstrated that benzothiophene-chalcone hybrids exhibit significant antiproliferative activity against various cancer cell lines. The mechanism was associated with the induction of apoptosis and cell cycle arrest in cancer cells. The IC50 values for these compounds ranged from 0.237 to 19.1 µM, indicating potent activity against specific cell lines .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB-231 (breast) | 0.5 | Apoptosis induction |
| Compound B | SK-Hep-1 (liver) | 1.0 | Cell cycle arrest |
| Compound C | NUGC-3 (gastric) | 0.8 | Inhibition of proliferation |
Cholinesterase Inhibition
Cholinesterase inhibitors are critical in the treatment of neurodegenerative diseases like Alzheimer's disease. Compounds with similar scaffolds have shown promising inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, certain derivatives have demonstrated IC50 values comparable to standard inhibitors like galantamine .
Table 2: Cholinesterase Inhibition Data
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| Compound D | 0.7 | 0.9 |
| Compound E | 0.5 | 0.6 |
| Compound F | 1.2 | 1.4 |
Cytotoxicity Studies
Cytotoxicity assessments using SH-SY5Y neuroblastoma cells revealed that compounds derived from the benzothiophene scaffold exhibit low cytotoxic effects at their respective IC50 concentrations, suggesting a favorable therapeutic index .
Case Studies
A notable case study evaluated the effects of a related benzothiophene derivative on neuroblastoma cells, demonstrating significant inhibition of cell growth and induction of apoptosis through mitochondrial pathways. The study utilized MTT assays to assess cell viability and flow cytometry for apoptosis detection.
The biological activity of (2Z)-2-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1-benzothiophen-3(2H)-one is hypothesized to involve multiple mechanisms:
- Apoptosis Induction : Triggering intrinsic apoptotic pathways leading to cell death.
- Cell Cycle Arrest : Interfering with mitotic processes preventing cancer cell proliferation.
- Enzyme Inhibition : Acting as an inhibitor for cholinesterases which may enhance cholinergic signaling in neurodegenerative conditions.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (2Z)-2-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1-benzothiophen-3(2H)-one?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
Knoevenagel condensation : React 1-benzothiophen-3(2H)-one with 5-(3,4-dichlorophenyl)furan-2-carbaldehyde under basic conditions (e.g., piperidine) to form the α,β-unsaturated ketone.
Stereochemical control : Use Z-selective conditions (e.g., low-temperature reaction with LiOH) to favor the (2Z)-configuration, confirmed by NOESY NMR .
Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol.
Q. How is the stereochemistry of the exocyclic double bond validated?
- Methodological Answer :
- X-ray crystallography : Resolve the crystal structure to confirm the (2Z)-configuration. For example, analogous compounds in and used single-crystal X-ray diffraction with R factors < 0.07 .
- NMR spectroscopy : Compare coupling constants () of vinylic protons. A value < 12 Hz supports the Z-configuration due to restricted rotation .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Methodological Answer :
- Enzyme inhibition assays : Test against kinases or GPCRs (e.g., serotonin or histamine receptors) due to structural similarity to heterocyclic bioactive compounds .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM.
Advanced Research Questions
Q. How can computational modeling optimize the compound’s interaction with a target receptor?
- Methodological Answer :
Docking studies : Use AutoDock Vina to model binding to the active site of a target (e.g., 5-HTA receptor). Adjust substituents like the dichlorophenyl group to enhance hydrophobic interactions .
MD simulations : Run 100 ns molecular dynamics simulations in GROMACS to assess binding stability. Analyze RMSD and hydrogen-bond persistence .
Q. How to resolve contradictions in synthetic yields between batch reactions?
- Methodological Answer :
- Reaction monitoring : Use in-situ FTIR or HPLC to identify intermediates. For example, detected incomplete condensation via HPLC retention time shifts .
- Catalyst optimization : Replace traditional bases (e.g., NaH) with organocatalysts (e.g., proline derivatives) to reduce steric hindrance from the dichlorophenyl group.
Q. What strategies improve regioselectivity in modifying the furan or benzothiophenone moieties?
- Methodological Answer :
- Directed ortho-metalation : Use LDA to functionalize the furan ring at the 5-position, leveraging the electron-withdrawing dichlorophenyl group as a directing moiety .
- Photocatalysis : Employ Ir(ppy) under blue light to selectively alkylate the benzothiophenone carbonyl group via radical intermediates .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
Core modifications : Synthesize analogs with thiophene instead of furan (see for synthetic protocols) .
Substituent variation : Replace 3,4-dichlorophenyl with 3,4-dimethoxyphenyl (as in ) to assess electronic effects on bioactivity .
Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., benzothiophenone oxygen) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
